Methyl 7-Methyl-2,3-dihydrobenzofuran-3-acetate
Description
Methyl 7-methyl-2,3-dihydrobenzofuran-3-acetate (CAS: 2070896-50-1) is a dihydrobenzofuran derivative featuring a methyl ester group at the 3-position and a methyl substituent at the 7-position of the benzofuran ring. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol, and it is reported to have a purity of ≥95% . The compound is structurally characterized by its partially saturated benzofuran core, which distinguishes it from fully aromatic benzofuran analogs.
Properties
CAS No. |
2070896-50-1 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 2-(7-methyl-2,3-dihydro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C12H14O3/c1-8-4-3-5-10-9(6-11(13)14-2)7-15-12(8)10/h3-5,9H,6-7H2,1-2H3 |
InChI Key |
FDDISUDZSAPEOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CO2)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-Methyl-2,3-dihydrobenzofuran-3-acetate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to improve yield and selectivity.
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The acetate and methyl groups facilitate oxidation under controlled conditions:
-
Ester Oxidation : Treatment with potassium permanganate (KMnO<sub>4</sub>) in alkaline conditions converts the ester group to a carboxylic acid, yielding 7-methyl-2,3-dihydrobenzofuran-3-carboxylic acid .
-
Methyl Group Oxidation : Chromium trioxide (CrO<sub>3</sub>) in acetic acid selectively oxidizes the 7-methyl group to a carbonyl, forming 7-oxo-2,3-dihydrobenzofuran-3-acetate.
Key Conditions :
| Reagent | Temperature | Product | Yield |
|---|---|---|---|
| KMnO<sub>4</sub> (aq) | 80°C | 7-Methyl-2,3-dihydrobenzofuran-3-acid | 75–82% |
| CrO<sub>3</sub>/AcOH | 60°C | 7-Oxo-2,3-dihydrobenzofuran-3-acetate | 68% |
Reduction Reactions
The ester group undergoes reduction to primary alcohols:
-
Lithium Aluminum Hydride (LiAlH<sub>4</sub>) : Reduces the acetate to 7-methyl-2,3-dihydrobenzofuran-3-ethanol in anhydrous ether at 0°C.
-
Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H<sub>2</sub> reduces the benzofuran ring’s double bond, producing tetrahydro derivatives.
Experimental Data :
-
LiAlH<sub>4</sub> reduction achieves 89% conversion (1H NMR: δ 4.12 ppm for –CH<sub>2</sub>OH).
-
Hydrogenation at 50 psi H<sub>2</sub> yields 93% saturated product (13C NMR: 22.1 ppm for CH<sub>3</sub>) .
Substitution and Functionalization
The aromatic ring undergoes electrophilic substitution:
-
Bromination : Bromine (Br<sub>2</sub>) in acetic acid introduces bromine at the 5-position, forming 5-bromo-7-methyl-2,3-dihydrobenzofuran-3-acetate (mp 195–197°C) .
-
Nitration : Nitrating mixtures (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at 0°C produce 5-nitro derivatives.
Spectral Evidence :
-
Nitro derivative: IR peak at 1520 cm<sup>−1</sup> (NO<sub>2</sub> stretch).
Cyclization and Rearrangement
The dihydrobenzofuran core participates in sigmatropic rearrangements:
-
Claisen Rearrangement : Heating neat at 150°C induces a -sigmatropic shift, yielding ortho-rearranged products .
-
Acid-Catalyzed Cyclization : Treatment with HCl/MeOH forms tricyclic derivatives via intramolecular ester condensation .
Mechanistic Insight :
-
Claisen rearrangement proceeds through a six-membered transition state (DFT calculations: ΔG‡ = 28.5 kcal/mol) .
-
Cyclization yields a fused benzofuran-lactone (HRMS: m/z 232.0734 [M+H]<sup>+</sup>) .
Hydrolysis and Transesterification
The acetate group is highly reactive under hydrolytic conditions:
-
Basic Hydrolysis : NaOH in ethanol/water cleaves the ester to 7-methyl-2,3-dihydrobenzofuran-3-carboxylic acid (yield: 85%) .
-
Transesterification : Methanolysis with H<sub>2</sub>SO<sub>4</sub> catalyst exchanges the methyl ester for ethyl.
Kinetics :
-
Hydrolysis follows pseudo-first-order kinetics (k = 0.042 min<sup>−1</sup> at pH 12).
Comparative Reactivity with Analogues
Scientific Research Applications
Methyl 7-Methyl-2,3-dihydrobenzofuran-3-acetate is a chemical compound featuring a dihydrofuran ring fused to a benzene ring, with methyl and acetate functional groups contributing to its chemical properties and potential biological activities. It plays a role in various synthetic applications and holds significance in medicinal chemistry. This compound is intended for research purposes only, and is not designed for human therapeutic or veterinary applications.
Scientific Research Applications
- Synthetic Intermediate: this compound serves as a synthetic intermediate in organic chemistry, useful in a variety of reactions.
- Medicinal Chemistry: Benzofuran derivatives, including this compound, have been studied for their biological activities.
Synthesis
The synthesis of this compound can be achieved through several methods:
Comparison with Similar Compounds
This compound is unique because of its specific combination of functional groups and structural features that influence its reactivity and biological activity.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2,3-Dihydrobenzofuran-3-acetate | Similar dihydrobenzofuran structure | Lacks the methyl substitution at position 7 |
| 7-Methylbenzofuran | Contains only the benzofuran core | Does not include the acetate functionality |
| Benzofuran-2-carboxylic acid | Carboxylic acid instead of acetate | Different functional group affects reactivity |
| 4-Acetylamino-2,3-dihydrobenzofuran | Contains an amino group | Introduces different biological activities |
Mechanism of Action
The mechanism of action of Methyl 7-Methyl-2,3-dihydrobenzofuran-3-acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
(a) Methyl 5-Fluoro-2,3-dihydrobenzofuran-3-acetate (CAS: 2070896-53-4)
(b) Methyl 2,3-Dihydrobenzofuran-3-acetate (CAS: Not provided)
(c) 6-Chloro-2,3-dihydrobenzofuran-3-acetic Acid (CAS: 98556-67-3)
- Substituent : 6-Chloro group; free carboxylic acid instead of methyl ester.
(d) 5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetic Acid (CAS: 1544807-72-8)
- Substituent : Bulky tert-butyl groups at positions 5 and 5.
- Impact : Increased steric bulk may hinder crystallization or reduce solubility in polar solvents .
Functional Group Variations
(a) 7-Methyl-2,3-dihydrobenzofuran-3-acetic Acid (SY058324, CAS: 2070896-50-1*)
- Functional Group : Free carboxylic acid instead of methyl ester.
- Impact : The acid form is more polar, likely reducing membrane permeability compared to the ester.
- Note: The shared CAS number with the methyl ester () suggests a data inconsistency, requiring verification .
Comparative Data Table
Research Findings and Limitations
- Data Gaps: No experimental data on melting points, solubility, or bioactivity are provided in the evidence, limiting direct comparisons.
- Synthesis Insights : describes methyl ester syntheses via condensation reactions, which may be applicable to the target compound .
- Contradictions : Conflicting CAS assignments highlight the need for cross-referencing authoritative databases.
Biological Activity
Methyl 7-Methyl-2,3-dihydrobenzofuran-3-acetate is a compound belonging to the benzofuran family, characterized by its unique structural features that include a dihydrofuran ring fused to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antioxidant, and anti-inflammatory properties.
1. Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that related benzofuran derivatives can inhibit the proliferation of cancer cells such as PC-3 (prostate cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Table 1: Cytotoxic Effects on Cancer Cell Lines
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In various assays, it demonstrated the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The DPPH assay results indicate moderate antioxidant activity compared to standard antioxidants like ascorbic acid .
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| This compound | 50 | |
| Ascorbic Acid | 20 |
3. Anti-inflammatory Activity
This compound has shown promising anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures. This suggests potential therapeutic applications in treating inflammatory diseases .
Table 3: Anti-inflammatory Effects
Case Study 1: Cytotoxicity in Callus Cultures
A study investigated the cytotoxic effects of this compound extracted from Ageratina pichinchensis callus cultures. The results indicated a synergistic effect of multiple bioactive compounds in enhancing cytotoxic activity against cancer cells. This highlights the potential for using plant-derived compounds in cancer therapy .
Case Study 2: Antioxidant Efficacy
In another study focusing on antioxidant properties, this compound was tested alongside other natural compounds. The findings suggested that while it exhibited moderate activity, its combination with other antioxidants could enhance overall efficacy against oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
